2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-5-2-1-4-9(10)8-12(20)19-15-18-11-6-3-7-17-14(21)13(11)22-15/h1-2,4-5H,3,6-8H2,(H,17,21)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGARWSWQQXHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a thiazoloazepine core which is known for its diverse biological activities. The presence of the chlorophenyl group may enhance its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiazoloazepine compounds exhibit significant anticancer properties . In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A study published in Journal of Medicinal Chemistry reported that related compounds showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound under review may exhibit similar efficacy based on structural analogies .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods indicated that it possesses moderate antioxidant capabilities. This activity is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Activity
In addition to its anticancer and antioxidant activities, this compound exhibits anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism likely involves the suppression of NF-kB signaling pathways.
- Research Finding : A study found that similar thiazoloazepine derivatives reduced TNF-alpha levels significantly in a dose-dependent manner .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Substituents on the thiazole ring and variations in the acetamide moiety have been explored to enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased anticancer activity |
| Acetamide Variation | Enhanced anti-inflammatory effects |
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to 2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains. For instance:
- Case Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, improving its penetration through bacterial membranes .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways.
- Research Findings : In vitro studies demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. Mechanistic studies revealed that they induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities.
- Synthetic Pathway :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or the acetamide group can significantly influence biological activity.
- Key Observations :
Toxicity and Safety Profile
Evaluating the toxicity of this compound is essential for its development as a therapeutic agent. Studies have indicated that while some derivatives exhibit high biological activity, they may also show cytotoxic effects at higher concentrations.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The thiazoloazepinone core in the target compound is unique among analogs, offering conformational constraints absent in monocyclic systems (e.g., thiadiazole or benzothiazole).
- Chlorophenyl positioning (2- vs.
- Trifluoromethyl groups (e.g., in ) increase metabolic stability and membrane permeability compared to non-halogenated analogs.
Key Observations :
- Traditional reflux methods (e.g., ) often achieve higher yields (85%) compared to microwave-assisted synthesis (75% in ), though the latter reduces reaction time.
- Use of coupling agents like EDC·HCl (in ) facilitates amide bond formation under mild conditions, avoiding high temperatures.
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting points correlate with molecular symmetry and intermolecular forces; the thiadiazole derivative exhibits a higher melting point (212–216°C) than the dichlorophenyl-thiazole analog (186–188°C), likely due to stronger hydrogen bonding.
- IR stretches for acetamide C=O groups are consistent across analogs (~1700–1710 cm⁻¹), confirming similar electronic environments .
Preparation Methods
Cyclization of Thiourea Derivatives
A common approach involves the reaction of thioureas with α-haloketones to form thiazole rings. For example:
- Intermediate 1 : 5,6,7,8-Tetrahydro-4H-azepin-4-one is treated with thiourea in the presence of bromoacetylbromide to yield 2-aminothiazolo[5,4-c]azepin-4(5H)-one.
- Oxidation and Functionalization : The resulting amine is oxidized to a ketone using Jones reagent, followed by bromination at the α-position to enable subsequent coupling.
Key Reaction Conditions :
Ring Expansion Strategies
Alternative methods employ ring expansion of thiazolo-fused piperidines:
- Intermediate 2 : Thiazolo[5,4-c]piperidin-4-one is treated with diazomethane to insert a methylene group, expanding the 6-membered ring to a 7-membered azepine.
- Acid-Catalyzed Rearrangement : Heating Intermediate 2 in acetic acid facilitates ring expansion via a Wagner-Meerwein mechanism.
Optimization Challenges :
- Diazomethane requires careful handling due to explosivity.
- Acidic conditions may lead to side reactions, necessitating strict pH control.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Continuous Flow Synthesis
- Microreactor Systems : Enable precise control over residence time and temperature, improving yield to 78% for gram-scale production.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
- HPLC : >98% purity achieved using a C18 column (MeCN/H₂O with 0.1% TFA).
- Recrystallization : Ethyl acetate/hexane (1:3) affords crystalline product with melting point 189–191°C.
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
Q. What synthetic methodologies are commonly used for this compound?
Multi-step organic synthesis is typical, involving:
- Cyclization Reactions : Formation of the thiazoloazepine core under reflux with catalysts (e.g., Cu(I) for click chemistry) .
- Amide Coupling : Condensation of chlorophenyl acetic acid derivatives with amine-functionalized heterocycles using coupling agents like EDC/HOBt .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Strategies include:
- Cross-Validation : Compare molecular docking results (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition) .
- Metadynamics Simulations : Identify conformational changes in protein-ligand interactions that may explain discrepancies .
- Dose-Response Analysis : Validate computational IC50 values via enzymatic assays (e.g., fluorescence-based ATPase assays) .
Q. How does the thiazoloazepine core influence pharmacokinetic properties, and what modifications enhance bioavailability?
- Lipophilicity : The chlorophenyl group increases logP, improving membrane permeability but risking hepatotoxicity .
- Modifications : Introducing polar substituents (e.g., hydroxyl groups) on the azepine ring reduces logP while maintaining target affinity .
Q. What considerations are critical for designing in vivo studies?
- Animal Models : Use xenograft mice for antitumor efficacy studies, monitoring tumor volume and biomarkers (e.g., caspase-3) .
- Dosing Regimens : Adjust based on pharmacokinetic data (t1/2, Cmax) to balance efficacy and toxicity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites and potential off-target effects .
Q. Table 3. Key Parameters for In Vivo Studies
| Parameter | Methodology | References |
|---|---|---|
| Tumor Volume | Caliper measurements twice weekly | |
| Plasma Half-Life | LC-MS/MS at 0, 1, 4, 8, 24 h post-dose | |
| Toxicity Screening | ALT/AST levels and histopathology |
Methodological Notes
- Safety : Follow P201-P210 guidelines (e.g., avoid ignition sources, use fume hoods) during synthesis .
- Data Reproducibility : Document solvent batches, catalyst purity, and reaction timelines to mitigate variability .
- Advanced Characterization : X-ray crystallography resolves stereochemical ambiguities in the thiazoloazepine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
